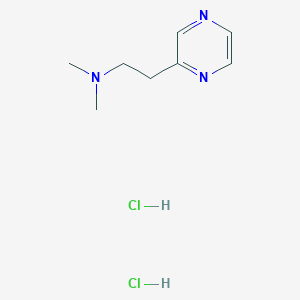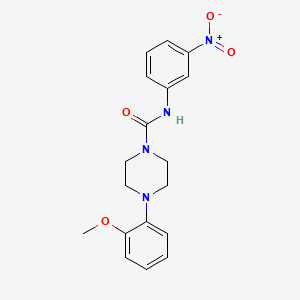
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with 2-methoxyphenyl and 3-nitrophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine-1-carboxamide: Piperazine-1-carboxamide can be synthesized through the reaction of piperazine with an appropriate carboxylic acid derivative.
Introduction of 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine-1-carboxamide reacts with 2-methoxyphenyl halide.
Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction, where the intermediate compound reacts with 3-nitrophenyl halide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the 3-nitrophenyl moiety can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amine, resulting in the formation of a different compound.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution Reactions: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides or aryl halides.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response.
Comparación Con Compuestos Similares
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(2-Methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
4-(2-Methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carboxamide: This compound has the nitro group in a different position on the phenyl ring.
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group on the piperazine ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBBWJKTDGVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B2574176.png)
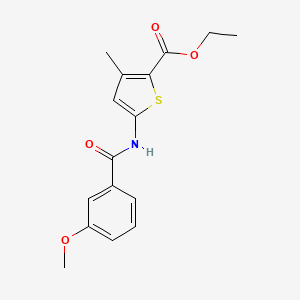
![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2574180.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
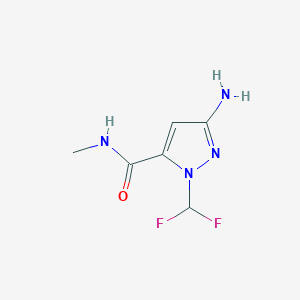
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
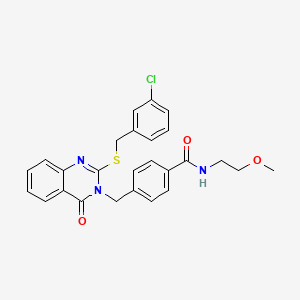
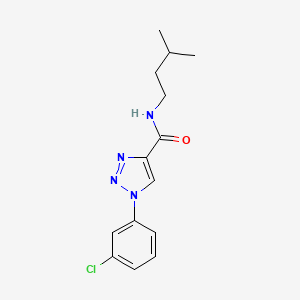
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B2574193.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
